An In-depth Technical Guide to the Basic Properties of 3-Ethylpyrrolidine-1-carbothioamide
An In-depth Technical Guide to the Basic Properties of 3-Ethylpyrrolidine-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the fundamental properties of 3-Ethylpyrrolidine-1-carbothioamide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and foundational chemical principles to predict its characteristics. It is intended to serve as a foundational resource for researchers initiating studies on this molecule, covering its synthesis, physicochemical properties, structural features, and potential biological relevance.
Chemical Identity and Predicted Physicochemical Properties
3-Ethylpyrrolidine-1-carbothioamide is a derivative of pyrrolidine, a five-membered saturated nitrogen heterocycle. The structure incorporates an ethyl group at the 3-position of the pyrrolidine ring and a carbothioamide (thiourea) functional group attached to the ring's nitrogen atom. The presence of the carbothioamide moiety significantly influences the molecule's electronic properties and potential as a hydrogen bond donor and acceptor.
The basicity of the molecule is primarily attributed to the pyrrolidine nitrogen. However, the electron-withdrawing nature of the adjacent thiocarbonyl group (C=S) is expected to decrease its pKa relative to the unsubstituted 3-ethylpyrrolidine precursor.
Table 1: Predicted Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂S | Calculated |
| Molecular Weight | 158.27 g/mol | Calculated |
| LogP (Octanol/Water) | 1.45 | Predicted |
| Hydrogen Bond Donors | 1 (Amide N-H) | Calculated |
| Hydrogen Bond Acceptors | 2 (Pyrrolidine N, C=S) | Calculated |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| pKa (Conjugate Acid) | ~8-9 | Estimated by Analogy |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO. | Predicted |
Proposed Synthesis and Experimental Protocol
The synthesis of 3-Ethylpyrrolidine-1-carbothioamide can be achieved via a two-step process: first, the synthesis of the 3-ethylpyrrolidine precursor, followed by the formation of the carbothioamide group. Pyrrolidine derivatives are common structural motifs in many biologically active compounds and natural products.[1][2]
Step 1: Synthesis of 3-Ethylpyrrolidine (Precursor)
Multiple synthetic routes to substituted pyrrolidines exist, often starting from readily available precursors like proline or through cyclization reactions.[1][3] A common method involves the reduction of a suitable precursor such as 3-ethyl-1H-pyrrole-2,5-dione.
Step 2: Synthesis of 3-Ethylpyrrolidine-1-carbothioamide
The most direct method for converting a secondary amine to an N,N-disubstituted thiourea is through its reaction with an isothiocyanate.[4] In this case, reacting 3-ethylpyrrolidine with a simple isothiocyanate, such as trimethylsilyl isothiocyanate, followed by hydrolysis, or by reacting it with thiophosgene and then an amine, would yield the desired product. An even more straightforward approach involves the reaction with thiocyanic acid or one of its salts.
A plausible and well-documented method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with an amine. However, for a simple N-unsubstituted carbothioamide, a direct reaction with a thiocarbamoylating agent is more efficient.
Experimental Protocol:
-
Reaction: To a stirred solution of 3-ethylpyrrolidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add ammonium thiocyanate (1.1 eq).
-
Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction of amines with isothiocyanates is generally efficient.[4][5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 3-Ethylpyrrolidine-1-carbothioamide.
Caption: Proposed synthetic pathway for 3-Ethylpyrrolidine-1-carbothioamide.
Structural Analysis and Spectroscopic Data (Predicted)
The structural properties are predicted based on crystal structure data from analogous compounds like N-phenylpyrrolidine-1-carbothioamide and N-methylpyrrolidine-1-carbothioamide.[5][6][7] The pyrrolidine ring is expected to adopt a twisted or envelope conformation.[8] The carbothioamide group will be largely planar due to the partial double bond character of the C-N bonds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - N-H proton: Broad singlet (~7.0-8.0 ppm). - Pyrrolidine ring protons: Complex multiplets (~1.5-4.0 ppm). - Ethyl group protons: Triplet (~0.9 ppm, CH₃) and quartet (~1.4 ppm, CH₂). |
| ¹³C NMR | - C=S carbon: Signal at ~180-190 ppm. - Pyrrolidine ring carbons: Signals in the range of ~25-60 ppm. - Ethyl group carbons: Signals at ~12 ppm (CH₃) and ~28 ppm (CH₂). |
| IR Spectroscopy | - N-H stretch: ~3100-3300 cm⁻¹ (broad). - C-H stretch (aliphatic): ~2850-2960 cm⁻¹. - C=S stretch (Thioamide I band): ~1500-1570 cm⁻¹. - C-N stretch (Thioamide II band): ~1250-1350 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 158. - Key Fragments: Loss of the ethyl group (m/z = 129), fragmentation of the pyrrolidine ring. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of such molecules.[9] The predicted chemical shifts are based on standard values and data from similar pyrrolidine-containing structures.[10][11][12] Infrared spectroscopy can confirm the presence of key functional groups.[13][14]
Caption: Experimental workflow for structural characterization and purity assessment.
Reactivity and Potential Biological Activity
Chemical Reactivity
The carbothioamide group is the most reactive site. The sulfur atom is nucleophilic and can be alkylated. The N-H proton is weakly acidic and can be deprotonated with a strong base. The pyrrolidine nitrogen's lone pair is less available for reactions due to the adjacent electron-withdrawing group. Thioamides are known to have diverse applications in organic synthesis.[5]
Potential Pharmacological and Toxicological Profile
While no specific biological data exists for 3-Ethylpyrrolidine-1-carbothioamide, its structural components are present in many bioactive molecules.
-
Pyrrolidine Derivatives: The pyrrolidine ring is a "privileged structure" found in numerous pharmaceuticals targeting a wide range of biological systems, including neurotransmitter receptors.[15][16]
-
Isothiocyanates and Thioamides: Isothiocyanates, often derived from natural sources like cruciferous vegetables, are known to induce antioxidant and detoxifying enzymes through the Nrf2 signaling pathway, which is a key mechanism in cancer chemoprevention.[17][18] Carbothioamide-containing compounds have been investigated for various therapeutic effects, including anticancer activities.[19][20]
-
Toxicology: The toxicology of this specific compound is unknown. However, some related compounds, like N-methyl-2-pyrrolidone (NMP), have been studied for toxicity and teratogenic effects, although NMP's structure and properties are significantly different.[21] As with any novel chemical, appropriate safety precautions should be taken during handling.
Caption: Inferred biological significance based on structural motifs.
Conclusion
3-Ethylpyrrolidine-1-carbothioamide is a molecule with potential for further investigation in medicinal chemistry and materials science. This guide provides a robust, albeit predictive, foundation for its synthesis, characterization, and potential areas of application. All quantitative data presented herein are based on calculations and analogies to closely related structures, and researchers should perform experimental validation. The provided protocols and workflows offer a clear path for the empirical study of this compound.
References
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- 17. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 18. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
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